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Introduction

Methyl jasmonate (MeJA), a vital plant hormone derived from jasmonic acid, plays a central

role in orchestrating a plant's response to a wide range of biotic and abiotic stresses, such as

herbivory and pathogen attacks.[1] The application of MeJA triggers a significant

reprogramming of gene expression, activating defense mechanisms and influencing

developmental processes.[1][2] Understanding the complex gene networks regulated by MeJA

is crucial for advancements in crop protection, functional genomics, and the discovery of novel

bioactive compounds.[1]

High-throughput technologies, particularly RNA sequencing (RNA-Seq), have become powerful

tools for analyzing the transcriptome-wide effects of MeJA treatment.[1] The subsequent

bioinformatic analysis of this data allows researchers to identify differentially expressed genes,

uncover their biological functions, and reconstruct the regulatory networks that govern these

responses. These application notes provide a comprehensive workflow, from experimental

design to in-depth bioinformatic analysis, for researchers studying MeJA-regulated gene

networks.

Methyl Jasmonate Signaling Pathway
The perception of MeJA initiates a well-defined signaling cascade. The F-box protein

CORONATINE INSENSITIVE 1 (COI1) is the receptor for the active form of jasmonate, JA-

Isoleucine (JA-Ile).[3] In the absence of JA-Ile, Jasmonate ZIM-domain (JAZ) proteins repress

the activity of transcription factors (TFs) like MYC2. Upon MeJA treatment and conversion to
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JA-Ile, the SCF-COI1 complex targets JAZ proteins for ubiquitination and degradation by the

26S proteasome. This degradation releases the TFs, allowing them to activate the expression

of a wide array of MeJA-responsive genes.[3][4]

A simplified diagram of the core MeJA signaling pathway.

Section 1: Experimental Design and Data
Generation Protocol
A robust experimental design is fundamental for a successful transcriptomic study. This

protocol outlines the key steps for treating plant material with MeJA and preparing samples for

RNA-Seq.

Protocol 1: MeJA Treatment and RNA-Seq Sample Preparation

Plant Material and Growth Conditions:

Grow healthy, uniform plants (e.g., Arabidopsis thaliana, tobacco BY-2 cells, or crop

species) under controlled environmental conditions (e.g., 16h light/8h dark photoperiod,

constant temperature, and humidity).[2][5]

For elicitation experiments, use plants of a specific age or developmental stage.[6]

MeJA Treatment:

Prepare a stock solution of MeJA in a suitable solvent (e.g., ethanol).

Dilute the stock solution to the desired final concentration (e.g., 50 µM, 100 µM) in sterile

water or a mock solution.[4] A mock-treated control group (sprayed with the solvent

solution without MeJA) is essential.[4]

Apply the MeJA solution evenly to the plant tissues, for instance, by spraying the leaves.

[6]

Harvest tissue samples (e.g., leaves) at specific time points post-treatment (e.g., 0, 3, 6,

12, 24 hours).[7] A time-course experiment can reveal the dynamic nature of the gene

expression response.[7]
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Immediately freeze the harvested samples in liquid nitrogen and store them at -80°C until

RNA extraction.[6]

RNA Extraction and Quality Control:

Extract total RNA from the frozen samples using a suitable kit, such as one designed for

plant tissues rich in polysaccharides and polyphenols.[8]

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g.,

NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer.[8] High-

quality RNA (e.g., RIN > 7) is crucial for reliable RNA-Seq results.

RNA-Seq Library Preparation and Sequencing:

Prepare RNA-Seq libraries from the high-quality total RNA using a commercial kit (e.g.,

Illumina TruSeq RNA Library Prep Kit).[5] This typically involves mRNA purification,

fragmentation, cDNA synthesis, and adapter ligation.[5]

Perform high-throughput sequencing on a platform like the Illumina HiSeq to generate raw

sequencing reads (e.g., 50 bp single-end or 150 bp paired-end).[5]

Section 2: Bioinformatic Analysis Workflow
Following data generation, a systematic bioinformatic workflow is required to process the raw

data, identify MeJA-responsive genes, and interpret their biological roles.
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A standard bioinformatic workflow for RNA-Seq data analysis.
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Protocol 2: Step-by-Step Bioinformatic Analysis

Raw Data Processing:

Quality Control: Use tools like FastQC to assess the quality of raw FASTQ files.

Trimming: Employ tools like Trimmomatic or Cutadapt to remove low-quality bases and

adapter sequences.

Alignment and Quantification:

Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner

such as HISAT2 or STAR.

Quantification: Count the number of reads mapping to each gene using tools like

featureCounts or HTSeq. The output is a count matrix with genes as rows and samples as

columns.[9]

Differential Gene Expression (DGE) Analysis:

Tool Selection: Use R packages like DESeq2 or edgeR to identify genes that are

differentially expressed between MeJA-treated and control samples.[4]

Execution: These tools model the raw counts and perform statistical tests to determine

significance, correcting for library size and biological variance.

Filtering: Set thresholds to define significant DEGs, typically a False Discovery Rate (FDR)

or adjusted p-value < 0.05 and a |log2(Fold Change)| ≥ 1.[4]

Functional Enrichment Analysis:

Objective: To understand the biological functions of the identified DEGs.

Gene Ontology (GO) Enrichment: Use tools like g:Profiler, ShinyGO, or the DAVID

Functional Annotation Tool to identify over-represented GO terms (Biological Process,

Molecular Function, Cellular Component) in the DEG list.[10][11][12][13][14]
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Pathway Analysis (KEGG): Map the DEGs to the Kyoto Encyclopedia of Genes and

Genomes (KEGG) database to identify enriched metabolic or signaling pathways.[15][16]

[17]

Gene Co-expression Network (GCN) Analysis:

Objective: To identify modules of co-regulated genes and key hub genes. Gene co-

expression networks are widely used to infer gene function and regulatory relationships.

[18]

Tools: The Weighted Gene Co-expression Network Analysis (WGCNA) R package is a

popular tool for this purpose.[19] It clusters genes with similar expression patterns into

modules.

Databases: Plant-specific databases like PlaNet and CoExpNetViz can be used to explore

and visualize co-expression networks.[18][20]

Protein-Protein Interaction (PPI) and Regulatory Network Analysis:

PPI Networks: Use the STRING database to visualize known and predicted protein-protein

interactions among the products of your DEGs.[21][22][23] This can reveal functional

modules and protein complexes.

Transcription Factor (TF) Analysis: Identify potential TFs within your DEG list using

databases like PlantTFDB, which is a comprehensive resource for plant transcription

factors.[24][25][26][27]

Motif Analysis: Use the MEME Suite to discover over-represented sequence motifs

(potential TF binding sites) in the promoter regions of co-expressed or up-regulated genes.

[28][29][30][31][32] The GOMo tool within MEME Suite can associate these motifs with GO

terms to infer their biological roles.[28]

Section 3: Data Presentation and Tool Summary
Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Example of Differentially Expressed Genes (DEGs) after MeJA Treatment
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Gene ID
log2FoldChan
ge

p-value
FDR (Adjusted
p-value)

Annotation

AT1G74710 4.58 1.2e-50 3.5e-46

JAZ1

(Jasmonate ZIM-

domain protein

1)

AT2G39940 3.91 4.3e-45 8.1e-41

MYC2

(Transcription

factor)

AT3G15210 5.12 7.8e-38 1.1e-33

VSP2

(Vegetative

storage protein

2)

AT4G19170 -2.85 9.1e-21 5.5e-17
Photosystem II

protein

AT5G42650 3.20 2.5e-18 1.3e-14
LOX2

(Lipoxygenase 2)

This table presents hypothetical data for illustrative purposes.

Table 2: Summary of Key Bioinformatic Tools and Databases
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Tool / Database Category Key Function

FastQC Quality Control
Assesses the quality of raw

sequencing reads.

DESeq2 / edgeR DGE Analysis

Identifies differentially

expressed genes from count

data.[4]

g:Profiler / ShinyGO Functional Enrichment

Performs GO and pathway

enrichment analysis for gene

lists.[11][13]

KEGG Pathway Database
A database of metabolic and

regulatory pathways.[15][16]

WGCNA Network Analysis
Constructs weighted gene co-

expression networks.[19]

STRING Network Analysis

Analyzes known and predicted

protein-protein interactions.[21]

[22][33]

PlantTFDB Gene Regulation

A database of plant

transcription factors.[24][25]

[27]

MEME Suite Gene Regulation

Discovers and analyzes

sequence motifs (e.g., TF

binding sites).[28][29]

PlaNet / CoExpNetViz Network Analysis

Databases for comparative

plant gene co-expression

network analysis.[18][20]
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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